molecular formula C18H23N5O2 B2974726 8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione CAS No. 377055-02-2

8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B2974726
CAS No.: 377055-02-2
M. Wt: 341.415
InChI Key: RRFZYBOJKXIXGF-UHFFFAOYSA-N
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Description

8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a synthetic compound belonging to the purine class of molecules. This compound is characterized by its unique structure, which includes an ethylamino group, two methyl groups, and a phenylpropyl group attached to the purine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an appropriate phenylpropyl halide under basic conditions, followed by the introduction of the ethylamino group through nucleophilic substitution. The reaction conditions often require the use of solvents such as dimethylformamide or dimethyl sulfoxide and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amine or alkane derivatives.

Scientific Research Applications

8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 8-(Allylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-(Dimethylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-((2-Hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable molecule for targeted research and applications.

Properties

IUPAC Name

8-(ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-4-19-17-20-15-14(16(24)22(3)18(25)21(15)2)23(17)12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,4,8,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFZYBOJKXIXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331834
Record name 8-(ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203763
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

377055-02-2
Record name 8-(ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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